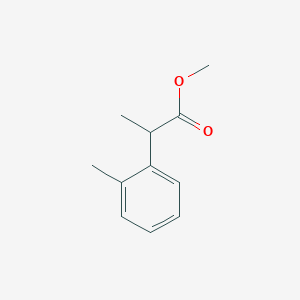

Methyl 2-(2-methylphenyl)propanoate

Overview

Description

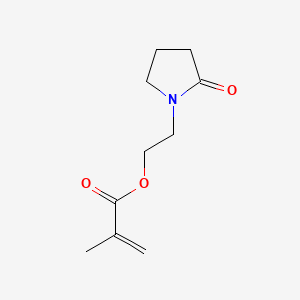

“Methyl 2-(2-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14O21. It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications1.

Synthesis Analysis

The specific synthesis process for “Methyl 2-(2-methylphenyl)propanoate” is not readily available in the searched resources. However, similar compounds are often synthesized through esterification or substitution reactions1.Molecular Structure Analysis

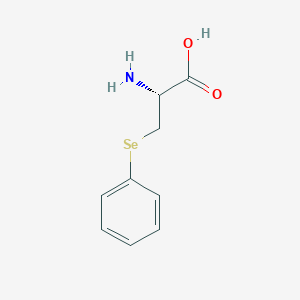

The molecular structure of “Methyl 2-(2-methylphenyl)propanoate” consists of a methyl group (CH3) attached to a phenyl group (C6H5), which is further connected to a propanoate group (C2H5COO)1. The exact spatial configuration can be determined using techniques like X-ray crystallography2.

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-(2-methylphenyl)propanoate” are not detailed in the searched resources. However, as an ester, it can participate in reactions such as hydrolysis, reduction, and transesterification1.Physical And Chemical Properties Analysis

“Methyl 2-(2-methylphenyl)propanoate” has a molecular weight of 178.23 g/mol3. It has a complexity of 169 and a topological polar surface area of 26.3 Ų3. Other properties such as boiling point, melting point, and solubility would need to be determined experimentally1.Scientific Research Applications

Enantioseparation and Chromatography

Methyl 2-(2-methylphenyl)propanoate has been studied in the context of enantioseparation, particularly using countercurrent chromatography. For instance, Yang Jin et al. (2020) investigated the enantioseparation abilities of isomeric 2-(methylphenyl)propanoic acids, including 2-(2-methylphenyl)propanoic acid. They observed that the enantiorecognition was significantly influenced by the positions of methyl groups on the benzene ring, impacting the inclusion interaction between the compounds and chiral selectors like hydroxypropyl-β-cyclodextrin (Yang Jin et al., 2020).

Pharmacological Research

Methyl 2-(2-methylphenyl)propanoate has been linked to pharmacological studies. For example, Xiaolei Ren et al. (2021) identified new phenolic compounds, including methyl 2-(2-methylphenyl)propanoate derivatives, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited anti-inflammatory activities, contributing to the understanding of the plant's medicinal properties (Xiaolei Ren et al., 2021).

Synthetic Chemistry and Catalysis

The compound has also been a subject of interest in synthetic chemistry. For instance, He Chong-heng (2010) discussed the synthesis of 2-(4-methylphenyl)propanoic acid, a related compound, using zinc acetate as a catalyst, which underscores the significance of methyl 2-(2-methylphenyl)propanoate in catalytic processes (He Chong-heng, 2010).

Agricultural Applications

In agriculture, methyl 2-(2-methylphenyl)propanoate derivatives have been studied for their effects on plants. M. Shimabukuro et al. (1978) examined the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related herbicide, on oat and wheat. Their research provided insights into the mechanisms of herbicidal action and plant response (M. Shimabukuro et al., 1978).

Safety And Hazards

The specific safety and hazards information for “Methyl 2-(2-methylphenyl)propanoate” is not available in the searched resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm3.

Future Directions

The future directions for “Methyl 2-(2-methylphenyl)propanoate” are not specified in the searched resources. However, given its chemical structure, it could potentially be used in the synthesis of other organic compounds or in pharmaceutical applications.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific chemical databases or scientific literature13.

properties

IUPAC Name |

methyl 2-(2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMABIPXEPSFLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446008 | |

| Record name | Methyl 2-(2-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-methylphenyl)propanoate | |

CAS RN |

79443-97-3 | |

| Record name | Methyl 2-(2-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)

![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)